1-Cbz-4-carbamimidoylpiperazine
Description
Contextualization within Piperazine (B1678402) and Guanidine-Containing Molecular Architectures
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in medicinal chemistry because it is a component of a wide array of biologically active compounds and approved drugs. mdpi.comcsic.esmdpi.com Its prevalence is due to several factors: it can significantly improve the physicochemical properties, such as solubility and lipophilicity, of a drug molecule, and its nitrogen atoms can serve as key interaction points with biological targets. mdpi.com The piperazine moiety is found in drugs for various therapeutic areas, including anticancer agents like imatinib (B729) and dasatinib, antipsychotics, and antivirals. csic.esresearchgate.net
The guanidine (B92328) group, characterized by a central carbon atom bonded to three nitrogen atoms, is another crucial functional group in drug design. researchgate.net It is strongly basic and exists as a protonated guanidinium (B1211019) ion at physiological pH. This positive charge allows it to form strong salt bridges and hydrogen bonds with biological targets such as enzymes and receptors. mdpi.com Guanidine-containing compounds are found in nature and have been developed as drugs for various conditions. researchgate.netmdpi.com The combination of a piperazine scaffold and a guanidine group, as seen in 1-Cbz-4-carbamimidoylpiperazine, therefore represents a promising strategy for designing molecules with high affinity and specific biological activity. mdpi.comnih.gov
Significance of the Cbz-Protected Piperazine Scaffold in Organic Synthesis
Piperazine possesses two secondary amine nitrogens of similar reactivity, which complicates its direct, selective functionalization at only one nitrogen atom. To achieve mono-substitution, a common strategy involves the use of a protecting group. The carbobenzyloxy (Cbz) group is a widely used protecting group for amines in organic synthesis.
By reacting piperazine with benzyl (B1604629) chloroformate, one nitrogen atom is acylated to form a Cbz-protected amide, effectively deactivating it. This leaves the second nitrogen atom free for further, selective reactions, such as alkylation or arylation. This makes 1-Cbz-piperazine a critical building block for the controlled, stepwise synthesis of complex N-substituted piperazine derivatives. mdpi.com The Cbz group is stable under many reaction conditions but can be readily removed, typically by catalytic hydrogenation, to liberate the free amine for subsequent synthetic transformations. nih.gov This strategic use of the Cbz group is fundamental to leveraging the piperazine scaffold in the synthesis of targeted molecules.
Overview of Academic Research Trajectories for this compound
While specific academic papers focusing solely on this compound are not prevalent, its research trajectory can be inferred from patent literature and studies on analogous compounds. The structurally related compound, tert-butyl 4-carbamimidoylpiperazine-1-carboxylate (which uses a Boc protecting group instead of Cbz), is cited in patents as a key intermediate for synthesizing more complex molecules. google.comgoogleapis.comgoogleapis.com
The primary research application for this compound is as a versatile building block. Its structure allows for a dual synthetic pathway:
Reaction at the Guanidine Moiety: The guanidine group can participate in cyclization reactions to form various heterocyclic systems. For instance, it can be reacted with β-dicarbonyl compounds or their equivalents to construct substituted pyrimidine (B1678525) rings or other nitrogen-containing heterocycles. googleapis.com
Functionalization after Cbz-Deprotection: The Cbz group can be removed to expose the second piperazine nitrogen. This newly freed amine can then be coupled with a wide range of chemical partners, such as carboxylic acids, sulfonyl chlorides, or alkyl halides, to introduce new functionalities and build molecular diversity. nih.gov
This dual reactivity makes the compound a valuable tool in the generation of chemical libraries for drug discovery screening. mdpi.comlabmanager.com Researchers can systematically create a multitude of derivatives by varying the reactants at both ends of the molecule. These libraries can then be tested for activity against various biological targets, such as kinases, proteases, or G-protein coupled receptors, where piperazine and guanidine motifs are known to be effective. For example, piperazine-guanidine structures have been investigated for their potential as antifungal agents and as antagonists for muscarinic receptors. mdpi.comnih.gov Therefore, the academic and industrial interest in this compound lies in its role as a strategic intermediate for the efficient synthesis of novel, potentially bioactive compounds.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₄O₂ |
| Molecular Weight | 262.31 g/mol |
| IUPAC Name | benzyl 4-carbamimidoylpiperazine-1-carboxylate |
| Appearance | Predicted: White to off-white solid |
| Solubility | Predicted: Soluble in organic solvents like DMSO, Methanol |
Note: Physical properties are predicted based on the chemical structure, as specific experimental data is not widely published.
Table 2: Key Molecular Components and Their Significance
| Component | Structure | Significance in this compound |
| Piperazine | A six-membered ring with two nitrogen atoms at positions 1 and 4. | A "privileged scaffold" in medicinal chemistry, improving physicochemical properties and providing interaction points with biological targets. mdpi.comcsic.es |
| Guanidine | A carbon atom bonded to three nitrogen atoms. | A strongly basic functional group that is protonated at physiological pH, enabling strong ionic interactions with biological targets. researchgate.netmdpi.com |
| Cbz Group (Carbobenzyloxy) | A benzyl ester of a carbamic acid. | A protecting group for the nitrogen at position 1 of the piperazine ring, allowing for selective functionalization of the nitrogen at position 4. |
Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-carbamimidoylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c14-12(15)16-6-8-17(9-7-16)13(18)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQVHXJHBNPJED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=N)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cbz 4 Carbamimidoylpiperazine
Established Synthetic Routes and Reaction Pathways to the Core Structure
The construction of 1-Cbz-4-carbamimidoylpiperazine is achieved through a systematic, multi-step process. The core of this process is the piperazine (B1678402) ring, which is sequentially modified to introduce the Cbz protecting group and the carbamimidoyl functionality.
The synthesis of complex molecules can generally be approached through two main strategies: linear and convergent synthesis.
The preparation of this compound most practically follows a linear, or a simple two-fragment convergent, pathway where the readily available 1-Cbz-piperazine is the central precursor.
Contrary to what might be inferred from similarly named piperidine (B6355638) compounds derived from piperidones, the direct precursor for the target molecule is not a piperidone but rather 1-Cbz-piperazine . This compound serves as the foundational building block for the synthesis. The Cbz group is installed on one of the nitrogen atoms of the piperazine ring, leaving the second nitrogen available for further functionalization.
The role of the Cbz group is twofold:
It deactivates the nitrogen to which it is attached, preventing it from undergoing further reactions such as alkylation or acylation.
It ensures that the subsequent introduction of the carbamimidoyl group occurs selectively at the unprotected N4 position.
1-Cbz-piperazine is a commercially available and stable intermediate, making it an ideal starting point for the synthesis.
The key transformation in the synthesis is the conversion of the secondary amine in 1-Cbz-piperazine into a guanidine (B92328) group. This reaction, known as guanidinylation or guanylation, involves treating the amine with a reagent that transfers a carbamimidoyl moiety. organic-chemistry.org Several classes of reagents are effective for this purpose. researchgate.net
Common guanidinylating reagents include:
Pyrazole-1-carboxamidines: Reagents like 1-H-pyrazole-1-carboxamidine hydrochloride or its protected variants (e.g., N,N'-di-Boc-1H-pyrazole-1-carboxamidine) are highly effective for guanidinylating primary and secondary amines. tcichemicals.com The reaction typically proceeds under basic conditions to neutralize the amine salt and facilitate the nucleophilic attack.
S-Alkylisothioureas: Reagents such as S-methylisothiourea sulfate (B86663) are classic choices for this transformation. The amine displaces the methylthio group to form the guanidine.
Cyanamide (B42294): This is the simplest guanidinylating reagent. The reaction of an amine with cyanamide, often catalyzed by Lewis or Brønsted acids, directly forms the guanidine product. organic-chemistry.org
Triflylguanidines: Highly reactive reagents like N,N'-di-Boc-N"-triflylguanidine can guanidinylate even weakly nucleophilic amines under mild conditions. orgsyn.org
The general reaction scheme involves the nucleophilic attack of the secondary amine of 1-Cbz-piperazine on the electrophilic carbon of the guanidinylating agent, followed by the elimination of a leaving group (e.g., pyrazole, methylthiol).
Optimization of Reaction Conditions and Yields
The efficiency of the guanidinylation step is highly dependent on the reaction conditions. Optimization of these parameters is critical to maximize the yield and purity of this compound. Key variables include the choice of solvent, temperature, base, and reaction time. researchgate.net For instance, the guanidinylation of amines is often pH-dependent, requiring a specific pH range to ensure the amine is in its deprotonated, nucleophilic form. researchgate.net
Below is an interactive data table illustrating a hypothetical optimization study for the reaction between 1-Cbz-piperazine and a pyrazole-based guanidinylating agent.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DCM | Triethylamine | 25 | 24 | 65 |
| 2 | DMF | Triethylamine | 25 | 24 | 78 |
| 3 | DMF | DIPEA | 25 | 18 | 85 |
| 4 | DMF | DIPEA | 50 | 12 | 92 |
| 5 | THF | DIPEA | 50 | 12 | 75 |
As suggested by the table, changing the solvent from dichloromethane (B109758) (DCM) to a more polar solvent like dimethylformamide (DMF) can improve the reaction yield. Further optimization of the base and an increase in temperature can lead to higher yields in shorter reaction times.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key considerations include:
Catalysis: Utilizing catalytic methods for the guanidinylation step can reduce waste. For example, the use of scandium(III) triflate as a catalyst for the addition of amines to cyanamide allows the reaction to proceed under mild conditions, sometimes even in water. organic-chemistry.org
Atom Economy: The choice of guanidinylating reagent impacts the atom economy. Reagents like cyanamide offer higher atom economy compared to those that result in large leaving groups.
Solvent Selection: Whenever possible, hazardous organic solvents like dichloromethane should be replaced with greener alternatives such as ethanol, water, or performing the reaction under solvent-free conditions. rsc.org
Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating.
Purification and Isolation Techniques in Synthetic Procedures
The purification of this compound requires careful consideration of its chemical properties. Guanidines are strongly basic compounds (pKa ≈ 13.5) and are typically protonated at neutral pH, existing as salts.
Common purification techniques include:
Acid-Base Extraction: This technique can be used to separate the basic product from non-basic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution, which protonates and extracts the guanidine product into the aqueous layer. After separating the layers, the aqueous phase is basified, and the deprotonated product is re-extracted into an organic solvent.
Crystallization: The product, often as a hydrochloride or sulfate salt, can be purified by recrystallization from a suitable solvent system, such as ethanol/ether. google.com This method is effective for obtaining high-purity crystalline solids.
Chromatography: Column chromatography is a versatile purification method. Due to the basic nature of the product, silica (B1680970) gel may need to be treated with a base (e.g., triethylamine) to prevent streaking and irreversible adsorption. Alternatively, alumina (B75360) can be used as the stationary phase. Ion-exchange chromatography is another powerful technique for purifying ionic compounds like guanidinium (B1211019) salts. thermofisher.com
The final, purified compound's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Chemical Reactivity and Derivatization Studies of 1 Cbz 4 Carbamimidoylpiperazine
Reactions Involving the Piperazine (B1678402) Ring System
The piperazine ring in 1-Cbz-4-carbamimidoylpiperazine has the nitrogen at position 1 protected by a Cbz group, while the nitrogen at position 4 is substituted with the carbamimidoyl group. This substitution pattern dictates the reactivity of the heterocyclic core.
Functionalization at Unprotected Nitrogen Atoms
In the structure of this compound, both nitrogen atoms of the piperazine ring are substituted. Therefore, direct functionalization at a "free" piperazine nitrogen is not possible. However, the carbamimidoyl group, -C(=NH)NH₂, possesses unprotected nitrogen atoms that are nucleophilic and can participate in various reactions. The reactivity of these nitrogens is analogous to that of other guanidines. These terminal nitrogen atoms can undergo reactions such as acylation, alkylation, and sulfonylation, leading to a diverse array of substituted guanidine (B92328) derivatives.
Substitutions on the Piperazine Carbon Framework
Direct functionalization of the C-H bonds on the piperazine carbon framework is challenging. However, substitutions can be achieved by starting with a related precursor, such as 1-Cbz-4-piperidone. cymitquimica.comlookchem.com The ketone functionality at the 4-position of the piperazine ring is a versatile handle for introducing a wide range of substituents. Following modification at the carbon framework, the carbamimidoyl group can be introduced.
Key synthetic transformations that can be performed on the analogous 1-Cbz-4-piperidone include:
Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds to introduce carbon-carbon double bonds. lookchem.com
Hetero-Diels-Alder Reactions: Acting as a dienophile to form complex heterocyclic systems. lookchem.com
Aldol (B89426) Condensation: Stereoselective aldol reactions to introduce hydroxylated side chains. chemicalbook.com
Formation of N-(4-piperidinyl)oxindoles: A reaction that creates a link to another heterocyclic system. lookchem.com
These examples with a related piperidone highlight the potential for creating derivatives with various substituents on the piperazine carbons, which would then be carried through to the final carbamimidoylpiperazine structure.
Transformations and Manipulations of the Carbamimidoyl Moiety
The carbamimidoyl group is a highly versatile functional group, essentially a substituted guanidine. Its reactivity is central to the derivatization potential of the parent molecule.
Reactions Leading to Heterocyclic Annulations
The guanidine functionality is a well-established building block for the synthesis of various nitrogen-containing heterocycles. The presence of multiple nucleophilic nitrogen atoms and a central electrophilic carbon allows for cyclization reactions with suitable bifunctional reagents. Guanidine derivatives can be used to construct a variety of heterocyclic rings, which is a testament to their synthetic utility. openmedicinalchemistryjournal.comineosopen.org
Potential heterocyclic systems that could be synthesized from the carbamimidoyl moiety of this compound include:
Pyrimidines: Reaction with 1,3-dicarbonyl compounds or their equivalents.
Triazines: Cyclocondensation with appropriate reagents.
Imidazoles: Reaction with α-haloketones.
The following table outlines representative examples of heterocyclic synthesis from guanidine-type structures, illustrating the potential pathways for this compound.
| Starting Material Type | Reagent | Resulting Heterocycle |
| Guanidine | 1,3-Diketone | Substituted Pyrimidine (B1678525) |
| Guanidine | α-Haloketone | Substituted Imidazole |
| N-Cyanoguanidine | Amine | Substituted Guanidine |
This table presents generalized reactions for guanidine moieties to illustrate potential synthetic pathways.
Formation of Substituted Guanidines and Related Structures
The carbamimidoyl group can be readily converted into more complex, substituted guanidines. The terminal amino group is nucleophilic and can react with various electrophiles. Furthermore, the guanidine core itself can be synthesized from amines using guanylating agents, a principle that can be applied to modify the existing carbamimidoyl group. csic.esmdpi.com
Common transformations include:
N-Alkylation and N-Arylation: Introduction of alkyl or aryl groups on the terminal nitrogen atoms.
N-Acylation: Reaction with acylating agents to form N-acylguanidines.
Reaction with Isocyanates and Isothiocyanates: To form substituted ureas and thioureas, respectively.
The synthesis of substituted guanidines is a key strategy in drug discovery, and this compound serves as a scaffold for such modifications.
Selective Deprotection Strategies for the Cbz Group
The Cbz (carbobenzyloxy) group is a widely used protecting group for amines due to its stability under a range of conditions and the variety of methods available for its removal. organic-chemistry.org Selective deprotection of the Cbz group in this compound would yield the free piperazine, which can then be subjected to further functionalization at the newly liberated secondary amine.
Common methods for Cbz deprotection include:
Hydrogenolysis: This is the most common method, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate, or triethylsilane). organic-chemistry.orgscientificupdate.com This method is generally clean and efficient.
Acidic Cleavage: Strong acids such as HBr in acetic acid can cleave the Cbz group, although this method is harsh and may not be suitable for sensitive substrates.
Lewis Acid-Mediated Deprotection: Reagents like trimethylsilyl (B98337) iodide (TMSI) or a combination of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can effectively remove the Cbz group. organic-chemistry.org
Nucleophilic Cleavage: A recently reported method involves the use of thiols to cleave the Cbz group via an Sₙ2 attack on the benzylic carbon. scientificupdate.com This approach is advantageous for substrates containing functional groups that are sensitive to reduction. scientificupdate.com
The following table summarizes various deprotection strategies for the Cbz group.
| Method | Reagents | Key Features |
| Hydrogenolysis | H₂, Pd/C | Mild, common, but may affect other reducible groups. |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Avoids the use of hydrogen gas. |
| Lewis Acid-Mediated | AlCl₃, HFIP | Good functional group tolerance, avoids heavy metals. organic-chemistry.org |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Useful for substrates sensitive to reduction or Lewis acids. organic-chemistry.org |
Stereochemical Control and Diastereoselectivity in Derivatization
Comprehensive searches of scientific literature and chemical databases did not yield specific studies focusing on the stereochemical control and diastereoselectivity in the derivatization of this compound. Research detailing the introduction of new chiral centers or the diastereoselective synthesis of derivatives from this specific compound appears to be limited or not publicly available.
While general principles of asymmetric synthesis and stereocontrol are well-established for related piperidine (B6355638) and Cbz-protected compounds, the absence of direct experimental data for this compound prevents a detailed discussion and the creation of data tables on this topic. The inherent chirality of potential reactants and the influence of the Cbz-protected guanidinylpiperazine moiety on the stereochemical outcome of reactions would be critical areas for future investigation. Such studies would be necessary to elucidate the facial selectivity of nucleophilic or electrophilic attacks and to develop methods for the synthesis of specific stereoisomers.
Future research in this area would need to address:
The influence of the carbamimidoyl group: Understanding how the guanidinium (B1211019) moiety, with its potential for hydrogen bonding and resonance stabilization, directs the approach of chiral reagents or catalysts.
The role of the Cbz protecting group: The steric and electronic effects of the benzyloxycarbonyl group in influencing the conformation of the piperazine ring and thereby the diastereoselectivity of reactions at or adjacent to the ring.
Development of chiral derivatization protocols: The use of chiral auxiliaries or catalysts to achieve high levels of diastereoselectivity in reactions such as alkylations, additions, or cyclizations involving this compound.
Without such dedicated studies, any discussion on the stereochemical control in the derivatization of this specific compound would be speculative and fall outside the required scope of this article.
Role of 1 Cbz 4 Carbamimidoylpiperazine As a Versatile Synthetic Intermediate
Application as a Building Block in Complex Molecule Synthesis
The inherent bifunctionality of 1-Cbz-4-carbamimidoylpiperazine makes it an exemplary building block for the assembly of intricate molecular architectures. The molecule possesses two key reactive sites: the carbobenzyloxy (Cbz)-protected piperazine (B1678402) nitrogen and the carbamimidoyl (guanidine) group.
The Cbz group serves as a reliable protecting group for the piperazine nitrogen, which can be selectively removed under specific conditions, such as catalytic hydrogenolysis. organic-chemistry.org This unmasks a secondary amine that is ready for a wide array of synthetic transformations, including acylation, alkylation, and reductive amination. This feature provides chemists with a reliable handle to attach the piperazine core to other molecular fragments.
Simultaneously, the guanidine (B92328) group can act as a potent hydrogen bond donor and a strong base, or it can be used as a nucleophile in condensation reactions to form larger, more complex structures. This dual reactivity is exemplified in the synthesis of targeted therapies, where the piperazine often serves as a central linker or scaffold, and the guanidine moiety provides a critical interaction point with a biological target. For instance, the closely related Boc-protected analog, tert-butyl 4-carbamimidoylpiperazine-1-carboxylate, is used in the creation of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), which are designed to recruit specific proteins for degradation. google.com
Table 1: Functional Groups of this compound and Their Synthetic Utility
| Functional Group | Chemical Name | Key Characteristics | Common Reactions |
| Cbz-Protected Amine | Benzyloxycarbonyl | Stable protecting group | Deprotection (e.g., Hydrogenolysis), Acylation, Alkylation |
| Guanidine | Carbamimidoyl | Strong base, H-bond donor | Salt formation, Condensation with electrophiles |
| Piperazine Ring | Piperazine | Conformationally flexible scaffold | Serves as a central linker in larger molecules |
Incorporation into Diverse Heterocyclic Systems
The guanidine functionality of this compound is a powerful tool for the construction of various nitrogen-containing heterocyclic rings, which are prevalent in pharmacologically active compounds. Guanidines are well-known precursors for heterocycles such as pyrimidines, imidazoles, and triazines through condensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents.
A notable application involves the reaction of the guanidine moiety with β-dicarbonyl compounds or α,β-unsaturated ketones to form substituted pyrimidine (B1678525) rings. This type of reaction is a cornerstone of medicinal chemistry for creating scaffolds that interact with kinases and other enzyme classes. Patent literature demonstrates that the related tert-butyl 4-carbamimidoylpiperazine-1-carboxylate can react with dione (B5365651) derivatives to construct complex heterocyclic systems, highlighting the synthetic potential of the carbamimidoylpiperazine core in building fused ring systems. googleapis.comgoogleapis.com This strategy allows for the integration of the piperazine unit into a larger, rigid heterocyclic framework, which can be crucial for optimizing binding affinity and pharmacokinetic properties.
Utilization in Combinatorial Chemistry and Library Generation
Combinatorial chemistry aims to rapidly synthesize large collections of related compounds, known as chemical libraries, for high-throughput screening to identify new drug leads. The structure of this compound is ideally suited for this purpose, serving as a versatile scaffold for library generation.
The synthetic strategy typically involves a divergent approach. The core intermediate, this compound, can be elaborated in two directions. First, the guanidine group can be reacted with a set of diverse building blocks containing electrophilic centers to create an initial library. Subsequently, the Cbz protecting group on the piperazine nitrogen can be removed to reveal a secondary amine. This amine can then be reacted with another diverse set of reagents, such as carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), or isocyanates (to form ureas).
This two-step diversification allows for the exponential growth of the library size from a small number of starting materials. The resulting compounds all share the central piperazine-guanidine core but feature a wide variety of substituents, enabling a thorough exploration of the chemical space around the scaffold to identify structure-activity relationships (SAR). The piperazine moiety itself is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds. ontosight.ai
Precursor for Advanced Chemical Scaffolds in Research
Beyond its direct use in synthesis, this compound serves as a key precursor for the development of advanced chemical scaffolds with tailored properties for biological research and therapeutic applications. A "scaffold" in this context refers to the core molecular framework that can be systematically decorated with functional groups to probe biological interactions. nih.gov
The piperazine-guanidine structure is a valuable starting point for creating scaffolds designed to interact with specific protein families. For example, the guanidine group is known to mimic the side chain of arginine, enabling it to form strong salt-bridge and hydrogen-bond interactions with carboxylate residues in protein active sites. This makes it a valuable component in the design of enzyme inhibitors.
Furthermore, its role as a building block for PROTACs and other bifunctional molecules showcases its utility in creating highly advanced research tools. google.com In these applications, the molecule acts as a linker that connects a warhead that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein. The ability to readily modify both ends of the this compound precursor is critical for optimizing the length and properties of this linker to achieve efficient protein degradation.
Molecular Interactions and Biological Target Engagement Research
Investigation of Binding Affinities to Biomolecular Targets in vitro
No publicly available studies have reported on the binding affinities of 1-Cbz-4-carbamimidoylpiperazine to any biomolecular targets.
There is no published data on the effects of this compound on enzyme activity.
Information regarding the ability of this compound to bind to any specific receptors is not available in the scientific literature.
Mechanistic Elucidation of Compound-Target Interactions
Due to the lack of identified biological targets, no mechanistic studies on the interaction of this compound at the molecular level have been published.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
No structure-activity relationship studies for this compound have been documented.
There are no available studies that correlate structural changes to the this compound scaffold with in vitro binding affinities.
The rational design principles for enhancing the target interaction of this compound have not been described in the literature, as no primary biological target has been identified.
Lack of Publicly Available Research on this compound-Based Chemical Probes
Following a comprehensive search of scientific literature and patent databases, there is no publicly available information regarding the development of chemical probes based on the compound this compound for the purpose of molecular interaction and biological target engagement research. The specific areas of inquiry, including the design, synthesis, and application of labeled derivatives for target engagement studies, appear to be outside the scope of published research to date.
Searches for the synthesis of this compound itself, and any subsequent modifications into photoaffinity labels, bioorthogonal probes, or for use in assays such as the Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP), did not yield any specific results for this compound.
While the foundational concepts and methodologies for creating chemical probes and assessing target engagement are well-established in the field of chemical biology, their specific application to this compound has not been documented in the accessible scientific domain. Research on related structures, such as tert-butyl 4-carbamimidoylpiperazine-1-carboxylate, has been noted in patent literature for applications like the development of PROTACs (PROteolysis TArgeting Chimeras), but this does not extend to the creation of chemical probes for target engagement studies as specified.
Therefore, the requested article, which is to be strictly focused on the chemical compound “this compound” and its role in the development of chemical probes for target engagement research, cannot be generated due to the absence of relevant scientific data.
Computational and Theoretical Investigations of 1 Cbz 4 Carbamimidoylpiperazine
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.
While specific molecular docking studies for 1-Cbz-4-carbamimidoylpiperazine are not widely published, research on analogous piperazine-containing compounds provides a strong basis for predicting its interaction patterns. For instance, docking studies on a series of 1,4-benzodioxane (B1196944) thiazolidinedione piperazine (B1678402) derivatives as FabH inhibitors revealed key interactions within the enzyme's active site. nih.gov Similarly, docking simulations of 1-arylsulfonyl-4-phenylpiperazine derivatives against enzymes like α-glucosidase have elucidated the binding mechanisms, showing that the piperazine moiety often plays a crucial role in anchoring the ligand within the binding pocket through various interactions. pjps.pk
For this compound, it is hypothesized that the carbamimidoyl (guanidinium) group, being protonated at physiological pH, would be a key player in forming strong hydrogen bonds and salt bridges with acidic residues (e.g., aspartate, glutamate) in a protein's active site. The piperazine ring offers a rigid scaffold that correctly orients the functional groups for optimal interaction. The Cbz (carbobenzyloxy) group, being bulky and lipophilic, could engage in hydrophobic or π-stacking interactions with nonpolar residues like phenylalanine, leucine, or tryptophan.
A hypothetical molecular docking study of this compound could target enzymes known to bind similar guanidinium-containing inhibitors, such as trypsin-like serine proteases or nitric oxide synthases. The results would likely highlight the critical role of the guanidinium (B1211019) group in achieving binding specificity and affinity.
Table 1: Predicted Ligand-Protein Interactions for this compound based on Analog Studies
| Functional Group of Ligand | Predicted Interacting Residues (Examples) | Type of Interaction |
| Carbamimidoyl (Guanidinium) | Aspartate, Glutamate | Hydrogen Bond, Salt Bridge |
| Piperazine Ring | Serine, Threonine, Asparagine | Hydrogen Bond (acceptor/donor) |
| Cbz (Benzyl) Group | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic |
| Cbz (Carbonyl) Group | Backbone NH | Hydrogen Bond |
This table is predictive and based on the analysis of structurally similar compounds. Specific interactions will depend on the actual protein target.
Further molecular docking studies on specific targets are essential to validate these predictions and to fully understand the ligand-protein interactions of this compound.
Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Prediction
Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time, offering insights into the flexibility of the ligand and the stability of the ligand-protein complex. nih.govnih.gov This technique complements molecular docking by refining the predicted binding poses and calculating binding free energies.
For this compound, MD simulations would be crucial for understanding its conformational dynamics. The piperazine ring can exist in different conformations (chair, boat, twist-boat), and the orientation of the Cbz and carbamimidoyl substituents can significantly influence its binding properties. An MD simulation would reveal the most stable conformations of the molecule in an aqueous environment and within a protein's binding site.
Studies on related piperazine derivatives have successfully used MD simulations to assess the stability of docking results. For example, simulations of carbothioamide derivatives as carbonic anhydrase inhibitors showed that the complexes remained stable throughout the simulation, validating the docking poses. mdpi.com Similarly, MD simulations of piperazine-based inhibitors of MDM2 have provided insights into the structural flexibility and collective motions of the protein upon ligand binding. mdpi.com
An MD simulation of this compound complexed with a target protein would likely involve the following steps:
System Setup: The docked complex would be placed in a simulation box filled with water molecules and counter-ions to mimic physiological conditions.
Minimization and Equilibration: The system would be energy-minimized to remove steric clashes and then gradually heated and equilibrated to the desired temperature and pressure. mdpi.com
Production Run: A long simulation (nanoseconds to microseconds) would be run to collect trajectory data.
Analysis: The trajectory would be analyzed to determine the root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and binding free energy calculations (e.g., MM/PBSA) to estimate binding affinity. nih.gov
Table 2: Potential Parameters for a Molecular Dynamics Simulation of a this compound-Protein Complex
| Parameter | Typical Value/Method | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system |
| Water Model | TIP3P, SPC/E | Explicitly represents the solvent |
| Simulation Time | 100-500 ns | To ensure adequate sampling of conformational space |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds, Binding Free Energy (MM/PBSA) | To evaluate stability, flexibility, and binding affinity |
This table outlines a general protocol. Specific parameters may vary based on the system and research goals.
Direct MD simulations on this compound are needed to confirm its conformational preferences and the stability of its interactions with specific biological targets.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of molecules, such as orbital energies, charge distributions, and reactivity indices. jksus.org Methods like Density Functional Theory (DFT) are widely employed for this purpose. researchgate.net
For this compound, quantum chemical calculations can provide valuable information about its reactivity. The distribution of electron density, visualized through the Molecular Electrostatic Potential (MEP) map, can identify nucleophilic and electrophilic sites. The regions around the carbamimidoyl nitrogen atoms and the carbonyl oxygen of the Cbz group are expected to be electron-rich (nucleophilic), making them likely sites for hydrogen bonding.
The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key indicators of a molecule's reactivity. researchgate.net A small HOMO-LUMO energy gap suggests higher reactivity.
Quantum chemical studies on disubstituted piperazines have been used to investigate their pKa and carbamate (B1207046) stability, demonstrating the influence of substituents on the electronic properties of the piperazine ring. nih.govwur.nl Another study on N-nitro and N-nitroso derivatives of piperazine analyzed their structural and thermochemical characteristics, correlating bond strengths with electronic parameters. researchgate.net
Table 3: Predicted Quantum Chemical Properties of this compound
| Property | Predicted Outcome | Significance |
| Molecular Electrostatic Potential (MEP) | Negative potential around carbamimidoyl nitrogens and Cbz carbonyl oxygen. | Indicates sites for electrophilic attack and hydrogen bonding. |
| HOMO-LUMO Energy Gap | Moderately low | Suggests good chemical reactivity and potential biological activity. |
| Mulliken Atomic Charges | Positive charge on the guanidinium carbon; negative charges on nitrogens and oxygen. | Quantifies the charge distribution and identifies reactive atoms. |
These predictions are qualitative and based on the functional groups present. Actual values would require specific DFT calculations.
Performing detailed DFT calculations on this compound would yield precise data on its electronic structure, confirming these predictions and providing a deeper understanding of its chemical behavior.
Quantitative Structure-Activity Relationship (QSAR) Modeling for in vitro Biological Activity Prediction (focused on target binding)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. openpharmaceuticalsciencesjournal.com By developing a mathematical model, the activity of new, untested compounds can be predicted. scispace.com
A QSAR study for a series of analogs of this compound would involve calculating various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molar refractivity, molecular volume), and topological (e.g., connectivity indices). mdpi.com
QSAR models have been successfully developed for various piperazine-based inhibitors. For example, a study on piperazine and ketopiperazine derivatives as renin inhibitors identified constitutional descriptors as being crucial for binding. openpharmaceuticalsciencesjournal.comscispace.com Another QSAR study on piperazine derivatives as mTORC1 inhibitors found that electronic and physicochemical descriptors like LUMO energy, electrophilicity, and aqueous solubility were significantly correlated with inhibitory activity. mdpi.com In a 3D-QSAR study of piperazine-based stromelysin-1 inhibitors, steric and electrostatic fields were found to be critical for predicting activity. nih.gov
For a QSAR model focused on target binding of this compound analogs, the following steps would be undertaken:
Data Set Preparation: A series of structurally related compounds with experimentally determined binding affinities (e.g., IC₅₀ or Kᵢ values) for a specific target would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound.
Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would be used to build a model relating the descriptors to the biological activity.
Model Validation: The model's predictive power would be assessed using internal and external validation techniques.
Table 4: Representative Molecular Descriptors for a QSAR Study of this compound Analogs
| Descriptor Class | Example Descriptors | Relevance to Target Binding |
| Electronic | LUMO Energy, Dipole Moment, Electrophilicity Index | Governs electrostatic and covalent interactions. |
| Steric/Geometrical | Molar Refractivity, Molecular Volume, Surface Area | Relates to the fit of the ligand in the binding pocket. |
| Topological | Wiener Index, Balaban Index | Encodes information about molecular size, shape, and branching. |
| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA) | Influences desolvation upon binding and hydrogen bonding capacity. |
This table lists common descriptor types. The most relevant descriptors would be identified during the QSAR model development process.
To develop a robust QSAR model for inhibitors related to this compound, a dedicated study with a curated dataset of analogs and their measured biological activities is necessary. Such a model would be a valuable tool for predicting the binding affinity of newly designed compounds and for guiding lead optimization.
Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structural Elucidation of Novel Derivatives
Spectroscopic methods are indispensable for the detailed structural elucidation of new chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to provide a comprehensive picture of the molecular architecture of 1-Cbz-4-carbamimidoylpiperazine and its derivatives.
In the ¹H NMR spectrum of a related compound, 2-[{2-(N⁴-Cbz-cytosin-1-yl)-acetyl}Boc-aminoethylamino]-3-(4-methoxybenzylsulfanyl)-propionic acid methyl ester, the methylene (B1212753) protons of the benzyloxy group (a component of the Cbz group) appear at δ 5.26, while aromatic protons of the Cbz group are observed in the range of δ 7.31-7.51. redalyc.org For piperidine-containing structures, proton signals for the piperidine (B6355638) ring are typically observed between δ 1.2 and 4.5 ppm. For 1-Cbz-4-piperidone, a precursor, the proton NMR spectrum shows signals at δ 2.43 (s, 4H), 3.78 (d, 4H, J= 5.96), 5.16 (s, 2H), and 7.35 (m, 5H). chemicalbook.com These established chemical shifts provide a strong basis for the interpretation of the NMR spectra of novel this compound derivatives.
¹³C NMR spectroscopy further aids in confirming the carbon framework. For instance, in a related Schiff base derivative of isatin (B1672199), the characteristic azomethine linkage (-CH=N) is observed between 1580 – 1630 cm⁻¹ in the IR spectrum, and the N-H of the isatin ring shows signals between δ 8.32 – 10.68 ppm in their ¹H NMR spectra. bioline.org.br
Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns, which serve as a fingerprint for the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. For example, the HRMS for 1-Cbz-4-piperidone was calculated as C₁₃H₁₅NO₃ (M⁺): 233.1051, with the found value being 233.1048. chemicalbook.com
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. Key vibrational frequencies for this compound would include absorptions for the C=O of the carbamate (B1207046), N-H stretching of the carbamimidoyl group, and C-N bonds within the piperazine (B1678402) ring.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most commonly utilized methods.
HPLC is the preferred method for determining the purity of non-volatile compounds like this compound. A typical HPLC setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. Purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. For instance, in the synthesis of related piperidine derivatives, HPLC is used to ensure a purity of greater than 98%.
TLC is a rapid and cost-effective method for monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light. For example, the synthesis of 1-Cbz-4-piperidone is monitored by TLC using an ethyl acetate/petroleum ether solvent system. chemicalbook.com
X-ray Crystallographic Analysis of the Compound and Its Complexes
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. libretexts.org Mathematical analysis of this pattern allows for the generation of an electron density map, from which the positions of the individual atoms can be determined. libretexts.org This technique is invaluable for confirming the stereochemistry and understanding the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
While specific crystallographic data for this compound is not publicly available, the analysis of co-crystals of carbamazepine (B1668303) (a molecule also containing a carbamoyl (B1232498) group) demonstrates the utility of X-ray diffraction in understanding molecular interactions. nih.gov For novel derivatives of this compound, X-ray crystallography would be the definitive method for structural confirmation, provided that suitable crystals can be grown. The insights gained from the crystal structure are crucial for understanding its potential biological activity and for designing future analogues. mdpi.com
Future Directions and Emerging Research Avenues for 1 Cbz 4 Carbamimidoylpiperazine
Development of Novel and Efficient Synthetic Pathways
The advancement of therapeutic agents based on the 1-Cbz-4-carbamimidoylpiperazine scaffold is intrinsically linked to the development of novel and efficient synthetic methodologies. Current synthetic routes, while effective, often present challenges in terms of yield, scalability, and the introduction of molecular diversity. Future research will likely focus on overcoming these limitations through several key strategies.
One promising avenue is the development of more streamlined, one-pot synthesis procedures. Traditional multi-step syntheses can be time-consuming and lead to significant product loss at each stage. Researchers are exploring the use of innovative reagents and catalytic systems to combine multiple transformations into a single, efficient process. For instance, the use of coupling agents that facilitate the direct formation of the guanidine (B92328) group from the piperazine (B1678402) nitrogen could significantly shorten the synthetic sequence. A patent for the synthesis of a related precursor, tert-butyl 4-carbamimidoylpiperazine-1-carboxylate, outlines a method involving the reaction of tert-butyl piperazine-1-carboxylate with (methylsulfanyl)methanimidamide. google.com Adapting such methods to directly incorporate the Cbz protecting group or developing orthogonal strategies will be a key focus.
Furthermore, the principles of green chemistry are increasingly influencing synthetic design. This includes the use of less hazardous solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. The development of solvent-free reaction conditions or the use of aqueous media for the synthesis of piperazinyl amides are areas of active investigation that could be applied to the synthesis of this compound derivatives. nih.gov
The exploration of flow chemistry represents another significant frontier. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and enhanced safety, particularly for reactions that are exothermic or involve hazardous intermediates. The automation of these systems can also facilitate the rapid synthesis of a library of analogs for screening purposes.
Finally, the development of novel protecting group strategies is crucial. While the Cbz group is widely used, its removal often requires harsh conditions that may not be compatible with other functional groups in the molecule. The exploration of alternative, more labile protecting groups for the piperazine nitrogen could provide greater flexibility in the synthesis of complex derivatives.
| Synthetic Strategy | Potential Advantages |
| One-pot Synthesis | Reduced reaction time, increased overall yield, lower cost. |
| Green Chemistry Approaches | Reduced environmental impact, improved safety. |
| Flow Chemistry | Precise reaction control, scalability, enhanced safety, automation. |
| Novel Protecting Groups | Milder deprotection conditions, greater synthetic flexibility. |
Exploration of Undiscovered Molecular Targets and Biological Pathways
While the piperazine moiety is a well-established pharmacophore found in numerous approved drugs, the full spectrum of molecular targets and biological pathways modulated by this compound and its derivatives remains largely unexplored. Future research will be directed towards identifying novel protein interactions and elucidating the downstream biological consequences.
A particularly exciting area of investigation is the potential for these compounds to act as modulators of protein-protein interactions (PPIs). The guanidinium (B1211019) group, in particular, is known to participate in hydrogen bonding and electrostatic interactions, making it well-suited to disrupt or stabilize PPIs that are often characterized by large and relatively flat binding interfaces.
One notable emerging target for piperazine-containing molecules is Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. google.com This complex is involved in the ubiquitination and subsequent proteasomal degradation of specific target proteins. google.com Modulators of CRBN have shown significant therapeutic potential, particularly in the context of targeted protein degradation (TPD) using technologies like Proteolysis Targeting Chimeras (PROTACs). The this compound scaffold could serve as a foundational element for the design of novel CRBN ligands or as a component of bifunctional PROTAC molecules that recruit specific proteins of interest for degradation. google.com
Furthermore, initial research has suggested that piperazine derivatives may have activity as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease. nih.gov This opens up avenues for exploring the potential of this compound derivatives in the context of neurodegenerative disorders. The guanidine group may also confer interactions with other targets in the central nervous system, warranting broader screening against a panel of neurological targets.
Metabolic pathways also present a promising area for discovery. The structural similarity of the guanidino group to the side chain of arginine suggests that these compounds could interact with enzymes involved in arginine metabolism, such as nitric oxide synthases (NOS) or arginases. Dysregulation of these pathways is implicated in a variety of diseases, including cardiovascular and inflammatory conditions.
| Potential Molecular Target Class | Rationale for Exploration |
| Protein-Protein Interactions (PPIs) | Guanidinium group can mimic arginine and disrupt key interactions. |
| E3 Ubiquitin Ligases (e.g., Cereblon) | Piperazine core can be a scaffold for developing protein degraders. google.com |
| Neurological Targets (e.g., AChE) | Potential for developing treatments for neurodegenerative diseases. nih.gov |
| Enzymes in Arginine Metabolism | Structural similarity of the guanidino group to arginine. |
Integration with Advanced Screening Technologies and Automation
The identification of novel biological activities for this compound and its derivatives will be significantly accelerated by the integration of advanced screening technologies and automation. These approaches allow for the rapid and efficient testing of large numbers of compounds against a wide array of biological targets.
High-throughput screening (HTS) is a cornerstone of modern drug discovery. nih.govjapsonline.com By employing robotic automation, miniaturized assays, and sensitive detection methods, HTS enables the screening of vast compound libraries in a short period. japsonline.comyoutube.com The development of robust and miniaturized assays for the targets of interest will be crucial for the efficient screening of this compound analog libraries. japsonline.com The use of acoustic technology for liquid handling in HTS allows for the transfer of nanoliter volumes of compounds, which not only conserves precious synthesized material but also reduces the consumption of reagents and plasticware. youtube.com
DNA-encoded library technology (DELT) is another powerful tool that is gaining prominence. bham.ac.uk In this approach, each compound in a library is tagged with a unique DNA barcode. This allows for the simultaneous screening of millions or even billions of compounds against a target protein. After incubation, the compounds that bind to the target can be identified by sequencing their DNA tags. The application of DELT to a diverse library of piperazine derivatives could rapidly identify novel binders for a wide range of proteins.
Furthermore, the automation of chemical synthesis, often referred to as "synthesis automation platforms" or "automated synthesis," is becoming increasingly integrated with screening efforts. semanticscholar.orgdrugtargetreview.com These platforms can be programmed to synthesize a library of compounds with predefined structural variations. semanticscholar.org This "on-demand" synthesis can be directly coupled with HTS, creating a seamless "design-make-test-analyze" cycle that can dramatically accelerate the optimization of lead compounds. drugtargetreview.com For instance, an automated platform could be programmed to synthesize a matrix of this compound derivatives with various substitutions on the phenyl ring of the Cbz group and different alkyl or aryl groups on the guanidine nitrogen. These compounds could then be directly transferred to an HTS platform for biological evaluation.
| Advanced Technology | Application in this compound Research |
| High-Throughput Screening (HTS) | Rapidly screen large libraries of derivatives against various targets. nih.govjapsonline.com |
| DNA-Encoded Library Technology (DELT) | Identify novel protein binders from a vast chemical space of piperazine analogs. bham.ac.uk |
| Automated Synthesis | Facilitate the rapid and systematic generation of compound libraries for screening. semanticscholar.orgdrugtargetreview.com |
Computational Predictions for Novel Applications in Chemical Biology
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and chemical biology. For a molecule like this compound, in silico methods can provide profound insights into its potential biological activities and guide the design of new experiments, ultimately saving time and resources.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.govmdpi.com This can be used to screen virtual libraries of this compound derivatives against the three-dimensional structures of known or putative protein targets. nih.govmdpi.com For example, docking studies could be performed to predict the binding of these compounds to the active site of acetylcholinesterase or the ligand-binding pocket of Cereblon. google.comnih.gov The results of these studies can help prioritize which compounds to synthesize and test in the laboratory.
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach. nih.gov QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for a set of this compound analogs with known activities, it is possible to predict the activity of new, unsynthesized compounds. nih.gov This can guide the design of more potent and selective molecules.
In addition to predicting biological activity, computational methods can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. mdpi.com These predictions can help to identify potential liabilities early in the drug discovery process, allowing for the design of molecules with more favorable pharmacokinetic and safety profiles. mdpi.com
Furthermore, computational approaches can be used to explore entirely new applications for this compound in chemical biology. For example, molecular dynamics simulations could be used to study the conformational changes induced in a protein upon binding of a derivative, providing insights into its mechanism of action. The unique combination of a rigid Cbz group and a flexible piperazine-guanidine moiety may allow for the design of molecular probes to study dynamic biological processes. The development of novel synthetic pathways can also be aided by computational predictions, helping to identify the most promising reaction conditions and catalysts. researchgate.netkaist.ac.kr
| Computational Method | Application for this compound |
| Molecular Docking | Predict binding modes and affinities to protein targets. nih.govnih.govmdpi.com |
| QSAR Modeling | Predict the biological activity of new derivatives. nih.gov |
| ADMET Prediction | Forecast pharmacokinetic and toxicity properties. mdpi.com |
| Molecular Dynamics | Study protein conformational changes and mechanism of action. |
| Synthetic Pathway Prediction | Identify efficient and novel synthetic routes. researchgate.netkaist.ac.kr |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Cbz-4-carbamimidoylpiperazine, and what coupling reagents are most effective for its derivatization?
- Methodology : The compound can be synthesized via carbobenzyloxy (Cbz) protection of the piperazine ring, followed by carbamimidoylation at the 4-position. Piperazine derivatives are often functionalized using coupling reagents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOAt (1-hydroxy-7-azabenzotriazole), as demonstrated in peptide derivatization studies . For purification, normal-phase chromatography with methanol/ammonium hydroxide gradients is effective for isolating intermediates .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the carbamimidoyl group. Monitor reaction progress via TLC or LC-MS.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For example, the Cbz group exhibits characteristic aromatic proton signals at δ 7.2–7.4 ppm in ¹H NMR, while the carbamimidoyl moiety shows NH stretching bands near 3300 cm⁻¹ in IR . X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What safety protocols are critical when handling this compound?
- Guidelines : Refer to OSHA HCS standards for piperazine derivatives:
- Storage : Keep in airtight containers under inert gas (e.g., N₂) at –20°C to prevent oxidation .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. In case of exposure, follow first-aid measures outlined in safety data sheets (e.g., flush eyes with water for 15 minutes) .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield of this compound?
- Data-Driven Analysis :
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DCM, RT, EDC/HOAt | 78 | 95 | |
| THF, 40°C, DCC/DMAP | 65 | 88 | |
| DMF, 0°C, HATU | 85 | 97 |
- Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while HATU improves coupling efficiency over EDC . Lower temperatures reduce side reactions like Cbz deprotection.
Q. What analytical strategies resolve contradictions in reported biological activities of piperazine-carbamimidoyl derivatives?
- Approach :
- In vitro assays : Compare IC₅₀ values across studies using standardized receptor-binding assays (e.g., dopamine D3 receptor antagonism) .
- Meta-analysis : Address variability by controlling for factors like cell line specificity (e.g., HEK293 vs. CHO-K1) or assay pH .
Q. How can computational modeling predict the pharmacokinetic behavior of this compound?
- Tools : Use Schrödinger’s QikProp or SwissADME to estimate properties:
- GI absorption : High (TPSA < 60 Ų) .
- BBB permeability : Moderate (logBB ≈ 0.3) due to carbamimidoyl hydrophilicity .
Methodological Challenges and Solutions
Q. What are the common byproducts during this compound synthesis, and how are they mitigated?
- Byproducts :
- Deprotected piperazine : Caused by trace acids; use scavengers like DIEA (N,N-diisopropylethylamine) .
- Dimerization : Occurs at high concentrations; optimize dilution or use low-temperature conditions .
- Detection : LC-MS with electrospray ionization (ESI+) identifies dimers (m/z ≈ 2× molecular ion).
Q. Which in vitro assays are most suitable for evaluating the bioactivity of this compound?
- Assays :
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, HepG2) .
Data Reproducibility and Validation
Q. How can researchers ensure reproducibility in synthesizing this compound across labs?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
